N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and cancer research. This compound is known for its potential antineoplastic activity, particularly under conditions of glucose starvation, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzodioxole and pyrido[3,2-d]pyrimidine cores, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various chlorinating agents, bases, and solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its effects on cellular processes, particularly under conditions of metabolic stress.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves the inhibition of mitochondrial membrane potential and the mechanistic target of rapamycin (mTOR) pathway. This dual inhibition is particularly effective under glucose starvation conditions, leading to selective toxicity in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with similar antineoplastic properties.
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with potential antitumor activity under glucose starvation.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is unique due to its specific structure, which allows for effective inhibition of both mitochondrial function and the mTOR pathway. This dual action makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C23H17ClN4O5 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H17ClN4O5/c24-15-5-3-14(4-6-15)11-28-22(30)21-17(2-1-9-25-21)27(23(28)31)12-20(29)26-16-7-8-18-19(10-16)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
InChI Key |
WWSOQWLGAZZOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
Origin of Product |
United States |
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